Didemnin B
Overview
Description
Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . Didemnin B was the first marine natural product to reach phase II clinical trials in the United States .
Synthesis Analysis
The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of Didemnin B starts on Did A. ModulesScientific Research Applications
Antitumor, Antiviral, and Immunosuppressive Activities
Didemnin B, a member of the didemnin family of marine depsipeptides, has shown significant antitumor, antiviral, and immunosuppressive activities at low concentrations. It was the first marine natural product to enter phase II clinical trials in the United States, leading to numerous analogue syntheses. Despite its impressive biological activity, the exact molecular mechanisms of action of didemnin B remain unclear (Lee, Currano, Carroll, & Joullié, 2012).
Bacterial Biosynthesis and Maturation
Didemnin B, sourced from the Caribbean tunicate Trididemnum solidum, faced development challenges due to limited supply and complex structure. Research revealed that didemnins are bacterial products produced by marine α-proteobacteria Tistrella mobilis and Tistrella bauzanensis through a unique post-assembly line maturation process. This discovery may address the supply issues hindering the development of didemnin-based treatments (Xu et al., 2012).
Mechanism of Action on Protein Synthesis
Didemnin B inhibits protein synthesis by binding to the translation elongation factor EF1 alpha in a GTP-dependent manner. This binding does not inhibit the GTPase activity of EF1 alpha but likely contributes to its ability to inhibit protein synthesis. This specificity suggests a mode of action for didemnin's antiproliferative activity (Crews, Collins, Lane, Snapper, & Schreiber, 1994).
Apoptosis Induction
Didemnin B selectively induces rapid and extensive apoptosis through dual inhibition of PPT1 and EEF1A1. A genetic biomarker was identified, predicting sensitivity to didemnin B, which could enhance its therapeutic application against neoplastic disease (Potts et al., 2015).
Interaction with Fundamental Cell Processes
The discovery of the didemnin family significantly influenced research in synthetic and medicinal chemistry, clinical oncology, and cell biology. Despite advancements, the interaction of didemnins with cell proliferation, protein biosynthesis, and apoptosis still poses many questions (Vera & Joullié, 2002).
Binding to Palmitoyl Protein Thioesterase
DidemninB binds to palmitoyl protein thioesterase (PPT), an enzyme involved in removing palmitate from certain proteins. This binding is consistent with the protein synthesis inhibitory activity of didemnin B observed at intermediate concentrations. Mutations in PPT are linked to infantile neuronal ceroid lipofuscinosis, a severe brain disorder (Crews, Lane, & Schreiber, 1996).
Inhibition of Protein Synthesis in vitro
Didemnin B inhibits protein synthesis during the elongation cycle by preventing the translocation dependent on eukaryotic elongation factor 2 (eEF-2). This inhibition suggests that didemnin B stabilizes aminoacyl-tRNA bound to the ribosomal A-site, similar to the antibiotic kirromycin, but without preventing peptide bond formation (SirDeshpande & Toogood, 1995).
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUYMLIVQFXRI-SJPGYWQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H89N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228068 | |
Record name | Didemnin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1112.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |
Record name | DIDEMNIN B | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Didemnin B | |
CAS RN |
77327-05-0 | |
Record name | Didemnin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didemnin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMNIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.